molecular formula C17H19ClN4O2 B2920842 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide CAS No. 1448078-90-7

3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2920842
CAS No.: 1448078-90-7
M. Wt: 346.82
InChI Key: MOBRMUQSEKXUPU-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a morpholine ring, and a chlorobenzamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dimethylpyrimidine with morpholine to form the morpholinopyrimidinyl intermediate. This intermediate is then reacted with chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions can help in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorobenzamide moiety can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Chlorobenzoic acid

  • Reduction: 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide amine

  • Substitution: Various substituted morpholinopyrimidinyl derivatives

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research.

Medicine: Research has indicated that derivatives of this compound may have pharmacological activities, including anti-inflammatory and anticancer properties. These properties make it a promising candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it an important intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 2-Chloro-N,6-dimethyl-4-pyrimidinamine

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Uniqueness: 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBRMUQSEKXUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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